molecular formula C9H20N2O B8533730 4-Ethylamino-4-hydroxymethyl-1-methylpiperidine

4-Ethylamino-4-hydroxymethyl-1-methylpiperidine

Cat. No. B8533730
M. Wt: 172.27 g/mol
InChI Key: AMDQXGZAKPTOJZ-UHFFFAOYSA-N
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Patent
US05852029

Procedure details

4-acetamido-4-hydroxymethyl-1-methylpiperidine (1.6 g, 8.6 mmoles) in dry THF was refluxed in the presence of lithium aluminium hydride (3 g). After 4 hours, the mixture was poured into an ice-water bath and filtered through Celite. The solvent was evaporated and after evaporation of most of the water, the solution was extracted with chloroform, dried with magnesium sulfate and evaporated to yield 1.13 g (77% yield) of quite pure material. The product, 4-ethylamino-4-hydroxymethyl-1-methylpiperidine, so obtained, was used without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1([CH2:12][OH:13])[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1)(=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([NH:4][C:5]1([CH2:12][OH:13])[CH2:6][CH2:7][N:8]([CH3:11])[CH2:9][CH2:10]1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)NC1(CCN(CC1)C)CO
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured into an ice-water bath
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
after evaporation of most of the water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 1.13 g (77% yield) of quite pure material

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)NC1(CCN(CC1)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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